molecular formula C15H16N2O3S2 B2942627 5-ethyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide CAS No. 921862-03-5

5-ethyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide

Cat. No.: B2942627
CAS No.: 921862-03-5
M. Wt: 336.42
InChI Key: VKEMDIJUZPBYST-UHFFFAOYSA-N
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Description

5-ethyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide: is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound features a thiophene ring substituted with an ethyl group, a sulfonamide group, and an indoline moiety with a methyl group at the nitrogen atom. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is to start with thiophene-2-carboxylic acid, which undergoes a series of reactions including alkylation, sulfonation, and subsequent coupling with the indoline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The sulfonamide group can be reduced to amines.

  • Substitution: : The ethyl group on the thiophene ring can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various alkyl halides and aryl halides can be used in nucleophilic substitution reactions.

Major Products Formed

  • Oxidation: : Thiophene-2-sulfoxide and thiophene-2-sulfone.

  • Reduction: : 5-ethyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-amine.

  • Substitution: : Various substituted thiophenes depending on the alkyl or aryl group used.

Scientific Research Applications

5-ethyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide: has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: : It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

5-ethyl-N-(1-methyl-2-oxoindolin-5-yl)thiophene-2-sulfonamide: can be compared to other similar compounds, such as:

  • 5-ethyl-N-(1-ethyl-2-oxoindolin-5-yl)-2-methoxybenzenesulfonamide

  • 5-ethyl-2-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

These compounds share structural similarities but differ in the substitution patterns on the thiophene ring and the indoline moiety. The unique features of This compound contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

5-ethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-3-12-5-7-15(21-12)22(19,20)16-11-4-6-13-10(8-11)9-14(18)17(13)2/h4-8,16H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEMDIJUZPBYST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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